Methyl 6-chloropyridazine-3-carboxylate

Overview

Description

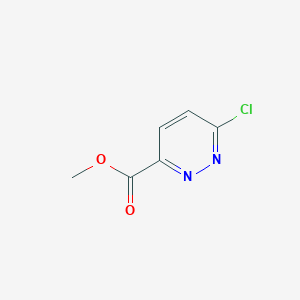

Methyl 6-chloropyridazine-3-carboxylate (CAS No. 65202-50-8) is a heterocyclic organic compound featuring a pyridazine ring substituted with a chlorine atom at position 6 and a methyl ester group at position 2. This compound serves as a versatile intermediate in medicinal and synthetic chemistry due to its reactive chloro and ester moieties. It is widely utilized in nucleophilic substitution reactions, Suzuki couplings, and as a precursor for dopamine β-hydroxylase inhibitors and other bioactive derivatives .

Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-chloropyridazine-3-carboxylate can be synthesized through several methods. One common approach involves the chlorination of pyridazine-3-carboxylic acid, followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl(_2)) or phosphorus oxychloride (POCl(_3)) and is conducted under reflux conditions. The esterification step is usually catalyzed by an acid such as sulfuric acid (H(_2)SO(_4)).

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The compound is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloropyridazine-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form the corresponding pyridazine derivative.

Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).

Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.

Major Products:

Nucleophilic Substitution: Formation of substituted pyridazine derivatives.

Reduction: Formation of 6-chloropyridazine-3-carboxylic acid.

Oxidation: Formation of 6-chloropyridazine-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 6-chloropyridazine-3-carboxylate serves as a versatile building block in the development of pharmaceutical compounds. It has been utilized in the synthesis of various biologically active molecules, including:

- Antagonists for Retinol Binding Protein 4 (RBP4) : Research indicates that derivatives of this compound can act as antagonists to RBP4, which is implicated in metabolic disorders such as diabetes and obesity. These compounds have shown promise in reducing lipofuscin accumulation in mouse models, potentially leading to novel treatments for retinal diseases .

- Syk Inhibitors : This compound has been explored as part of the synthesis of Syk inhibitors, which are relevant in treating autoimmune diseases and certain cancers. The structural modifications involving this compound have been crucial for enhancing the efficacy of these inhibitors .

Organic Synthesis

In organic chemistry, this compound is used as an intermediate for synthesizing various complex molecules. Its applications include:

- Synthesis of Azetidine Derivatives : The compound has been effectively employed in reactions with azetidine derivatives to create novel compounds with potential therapeutic effects. For instance, reactions involving potassium carbonate and dioxane have yielded new azetidine-based products .

- Formation of Aryl-Pyridazine Structures : this compound is integral in synthesizing aryl-pyridazine structures through palladium-catalyzed reactions, which are essential for creating diverse chemical libraries for drug discovery .

Case Study 1: RBP4 Antagonist Development

A study focused on developing non-retinoid RBP4 antagonists utilized this compound as a starting material. The synthesized compounds exhibited favorable binding affinities but required improvements in metabolic stability to enhance their drug-like properties .

Case Study 2: Syk Inhibitor Synthesis

Research on Syk inhibitors demonstrated the utility of this compound in creating more potent analogs. Modifications to the pyridazine structure led to increased selectivity and reduced side effects, showcasing its role as a critical intermediate in medicinal chemistry .

Mechanism of Action

The mechanism of action of methyl 6-chloropyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The compound’s structure allows it to interact with various molecular targets, influencing processes such as cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of methyl 6-chloropyridazine-3-carboxylate with structurally related compounds reveals differences in reactivity, physical properties, and applications. Below is a detailed comparison:

Table 1: Key Compounds and Their Properties

Biological Activity

Methyl 6-chloropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its pyridazine ring with a chlorine substitution at the 6-position and a carboxylate group at the 3-position. Its molecular formula is . The unique structure contributes to its reactivity and biological properties, making it a valuable intermediate in the synthesis of more complex molecules.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve the inhibition of bacterial enzyme systems, leading to cell death.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

-

Antibacterial Activity :

- Study : A series of tests were conducted on different bacterial strains, including E. coli and Staphylococcus aureus.

- Findings : this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antibacterial activity.

-

Anticancer Effects :

- Study : The compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- Findings : The treatment resulted in a dose-dependent decrease in cell viability, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells after 48 hours of exposure.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound binds to enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Signal Transduction Modulation : It may alter signaling cascades associated with cell growth and apoptosis, leading to therapeutic effects in cancer cells.

Comparative Analysis with Related Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ethyl 6-chloro-3-pyridazinecarboxylate | 0.78 | Ethyl group instead of methyl; different solubility |

| 6-Chloropyridazine-3-carboxylic acid | 0.75 | Lacks the methyl ester functionality; more polar |

| Methyl 3-chloro-1H-pyrrole-2-carboxylate | 0.67 | Different heterocyclic structure; varied activity |

This table illustrates how this compound compares to similar compounds, highlighting its unique chlorine substitution pattern that enhances its reactivity and biological potential.

Safety and Toxicity

While this compound shows promise in various applications, it is essential to note its moderate toxicity profile. It has been classified as harmful if ingested or if it comes into contact with skin. Safety data should be considered when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 6-chloropyridazine-3-carboxylate, and how can its purity be verified?

this compound is typically synthesized via nucleophilic substitution or Suzuki coupling reactions. For example, describes its use as a precursor in alkylamine substitution reactions to form 6-alkylamino derivatives. Purity verification involves analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry (MS) can confirm molecular identity (e.g., ESI-MS m/z 439.05 for related derivatives, as in ). Additionally, CAS registry numbers (e.g., 65202-50-8 ) and melting point data (e.g., 178°C for analogs ) provide reference standards for characterization.

Q. How is this compound characterized structurally, and what tools are recommended for crystallographic analysis?

Structural characterization relies on X-ray crystallography, supported by software like SHELX for refinement and ORTEP-III for graphical representation . For small-molecule crystallography, the WinGX suite is widely used to process diffraction data . Key parameters include bond angles, torsion angles, and electron density maps. If single crystals are unavailable, NMR (e.g., and ) and IR spectroscopy can provide insights into functional groups and substitution patterns.

Q. What preliminary biological activities have been reported for this compound derivatives?

highlights its role as a fungal metabolite with antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Proteus vulgaris. Derivatives synthesized via Suzuki coupling (e.g., pyrrolo-pyridine hybrids in ) may exhibit enhanced bioactivity, though further assays (e.g., MIC testing) are required to confirm potency and selectivity.

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki coupling involving this compound?

outlines a protocol using Pd XPhos G2 catalyst, XPhos ligand, and KPO as a base in toluene/water. Key parameters include:

- Catalyst loading (0.05 eq relative to boronic ester) .

- Temperature (typically 80–110°C under reflux).

- Solvent ratio (toluene:water = 3:1) to balance reactivity and solubility. Monitoring via TLC or LC-MS ensures completion. Post-reaction, purification by column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Q. What analytical strategies resolve contradictions in biological activity data for pyridazine derivatives?

Discrepancies may arise from assay variability (e.g., bacterial strain differences) or impurities. Mitigation strategies include:

- Repeating assays with standardized protocols (e.g., CLSI guidelines).

- Purity reassessment via HPLC-MS.

- Computational modeling (e.g., molecular docking to compare binding affinities). For example, ’s antibacterial claims should be cross-validated with dose-response studies and cytotoxicity profiling.

Q. How can regioselectivity challenges in nucleophilic substitution reactions of this compound be addressed?

The chloro group at position 6 is more reactive due to electron-withdrawing effects of the carboxylate. To enhance regioselectivity:

- Use bulky amines or catalysts to sterically hinder undesired sites.

- Adjust solvent polarity (e.g., DMF for polar intermediates). demonstrates successful substitution with primary alkylamines under mild conditions (methanolic ammonia, room temperature).

Q. What advanced spectral techniques are critical for elucidating reaction intermediates in pyridazine chemistry?

- High-Resolution Mass Spectrometry (HR-MS): Confirms exact mass of unstable intermediates (e.g., boronic esters in ).

- 2D NMR (COSY, HSQC): Resolves complex coupling patterns in multi-substituted derivatives.

- X-ray Photoelectron Spectroscopy (XPS): Identifies oxidation states of heteroatoms in coordination complexes.

Q. Methodological Notes

- Data Interpretation: Cross-reference crystallographic data (SHELX-refined structures ) with computational models (DFT calculations) to validate bond geometries.

- Contradiction Management: Use tiered validation (e.g., replicate syntheses, orthogonal assays) to address inconsistent bioactivity results.

- Tool Integration: Combine WinGX for data processing with ORTEP-III for visualization to streamline structural reports.

Properties

IUPAC Name |

methyl 6-chloropyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKXYXKLOWAIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495387 | |

| Record name | Methyl 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65202-50-8 | |

| Record name | Methyl 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-chloropyridazine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.